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Introduction
JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of the enzyme Fatty Acid

Amide Hydrolase (FAAH). Developed by Janssen Pharmaceutica, this compound has been

investigated for its therapeutic potential in a range of neuroscience-related disorders, including

anxiety and mood disorders. By inhibiting FAAH, JNJ-42165279 prevents the breakdown of

endogenous fatty acid amides, most notably the endocannabinoid anandamide (AEA), as well

as other signaling lipids like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). This

mechanism leads to an elevation of these lipids in both the central nervous system and the

periphery, thereby potentiating their downstream signaling effects. This technical guide

provides a comprehensive overview of the preclinical and clinical data on JNJ-42165279,

detailed experimental protocols, and visualizations of its mechanism and experimental

workflows.

Core Mechanism of Action
JNJ-42165279 acts as a covalently binding but slowly reversible inhibitor of FAAH.[1] It is a

substrate for the enzyme and inactivates it by binding to the catalytic site.[1] This inhibition

leads to an increase in the levels of fatty acid amides, which are the natural substrates of

FAAH.

Signaling Pathway of FAAH Inhibition by JNJ-42165279
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Caption: Mechanism of FAAH inhibition by JNJ-42165279.

Preclinical Data
In Vitro Activity
JNJ-42165279 is a potent inhibitor of both human and rat FAAH. The inhibitory concentrations

(IC50) were determined after a 1-hour incubation with the enzyme.

Target IC50 (nM) Reference

Human FAAH (hFAAH) 70 ± 8 [2]

Rat FAAH (rFAAH) 313 ± 28 [2]

JNJ-42165279 demonstrates high selectivity. In a panel of 50 receptors, enzymes, transporters,

and ion channels, it did not produce greater than 50% inhibition at a concentration of 10 µM.[2]

It also did not inhibit key cytochrome P450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or

the hERG channel at 10 µM.[2]
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In Vivo Pharmacokinetics and Pharmacodynamics (Rat)
Oral administration of JNJ-42165279 to rats resulted in dose-dependent increases in the

plasma and brain concentrations of anandamide (AEA), oleoylethanolamide (OEA), and

palmitoylethanolamide (PEA).

Dose
(mg/kg,
p.o.)

Analyte
Fold
Increase
(Plasma)

Fold
Increase
(Brain)

Time Point Reference

10 AEA ~4x ~6x 1 hour [2]

10 OEA ~2x ~3x 1 hour [2]

10 PEA ~2x ~2.5x 1 hour [2]

Pharmacokinetic parameters were determined in rats following intravenous and oral

administration.

Route
Dose
(mg/kg)

Cmax
(µg/mL)

Tmax
(h)

AUCinf
(h·µg/m
L)

T1/2 (h)
Bioavail
ability
(%)

Referen
ce

IV 2 - - 0.6 ± 0.1 1.1 ± 0.5 - [2]

PO 10
0.5 ±

0.06
0.50 ± 0

0.92 ±

0.13
- 32 ± 4 [2]

A higher oral dose of 20 mg/kg in rats resulted in a maximum plasma concentration (Cmax) of

4.2 µM at 1 hour, which decreased to approximately 130 nM at 8 hours.[2] Brain concentrations

were slightly higher than plasma at Cmax (6.3 µM at 1 hour) and diminished to 167 nM by 8

hours.[2]

Efficacy in a Neuropathic Pain Model
In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279

demonstrated a dose-dependent reduction in tactile allodynia. The ED90 was determined to be

22 mg/kg, which corresponded to a plasma concentration of 2.5 µM at 30 minutes post-dose.[2]
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Clinical Data
Phase 1: Healthy Volunteers (Multiple-Ascending Dose
and PET Study)
A study in healthy volunteers assessed the pharmacokinetics, pharmacodynamics, and brain

FAAH occupancy of JNJ-42165279.

Pharmacokinetics: Following oral administration, JNJ-42165279 was rapidly absorbed, with

plasma concentrations increasing in a dose-dependent manner.[3] The mean plasma half-life

ranged from 8.14 to 14.1 hours.[3]

Pharmacodynamics - FAAH Inhibition and FAA Elevation:

Dose (mg,
once daily
for 10 days)

Leukocyte
FAAH
Activity
Inhibition
(Trough)

Plasma
AEA
Increase
(Peak)

Plasma
OEA/PEA
Increase
(Peak)

CSF AEA
Increase
(Day 10)

Reference

10 >90% 5.5-10 fold 4.3-5.6 fold ~45-fold [3]

25-100 >90% 5.5-10 fold 4.3-5.6 fold - [3]

Brain FAAH Occupancy (PET with [11C]MK-3168):

Dose (mg, single)
Brain FAAH
Occupancy (at
Cmax)

Brain FAAH
Occupancy (at
Trough)

Reference

2.5 Appreciable >50% [3]

5 Appreciable - [3]

10 96-98% >80% [3]

25 96-98% - [3]

50 96-98% - [3]
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Saturation of brain FAAH occupancy was observed at doses of 10 mg and higher.[3]

Phase 2a: Social Anxiety Disorder (SAD)
A 12-week, randomized, double-blind, placebo-controlled study evaluated the efficacy of JNJ-

42165279 (25 mg once daily) in 149 subjects with SAD.[4][5][6]

Endpoint
JNJ-42165279
(n=74)

Placebo (n=75) p-value Reference

Primary: Change

from baseline in

LSAS Total

Score

-29.4 (SD 27.47) -22.4 (SD 23.57) Not Significant [4]

Secondary:

≥30%

improvement in

LSAS Total

Score

42.4% 23.6% 0.04 [4]

Secondary: CGI-I

"much" or "very

much" improved

44.1% 23.6% 0.02 [4]

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression-Improvement; SD:

Standard Deviation.

Phase 2: Autism Spectrum Disorder (ASD)
A 12-week, randomized, double-blind, placebo-controlled study assessed the efficacy of JNJ-

42165279 (25 mg twice daily) in 61 adolescents and adults with ASD.[7] The primary endpoints

were not met.
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Endpoint JNJ-42165279 Placebo p-value Reference

Primary: Change

in ABI-Core

Domain Score

No significant

reduction

No significant

reduction
0.284 [7]

Primary: Change

in ABI-Social

Communication

Score

No significant

reduction

No significant

reduction
0.290 [7]

Primary: Change

in ABI-

Repetitive/Restri

ctive Behavior

Score

No significant

reduction

No significant

reduction
0.231 [7]

Secondary:

Social

Responsiveness

Scale 2 (SRS-2)

Directionally

favored JNJ-

42165279

- 0.064 [7]

Secondary:

Repetitive

Behavior Scale-

Revised (RBS-R)

Directionally

favored JNJ-

42165279

- 0.006 [7]

Secondary: Child

Adolescent

Symptom

Inventory-Anxiety

(CASI-Anx)

Directionally

favored JNJ-

42165279

- 0.048 [7]

ABI: Autism Behavior Inventory.

Phase 2a: Major Depressive Disorder (MDD) with
Anxious Distress
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A clinical trial (NCT02498392) was conducted to evaluate the efficacy of JNJ-42165279 in

participants with MDD with anxious distress. As of the last update, the results of this study have

not been published.

Experimental Protocols
In Vitro FAAH Inhibition Assay (General Protocol)
This protocol is a general representation of a fluorometric assay to determine FAAH activity,

similar to what would be used to determine the IC50 of JNJ-42165279.

Prepare Reagents:
- FAAH enzyme (human or rat)

- JNJ-42165279 dilutions
- Fluorogenic substrate (e.g., AAMCA)

- Assay buffer

Pre-incubate FAAH enzyme
with JNJ-42165279 or vehicle

Initiate reaction by adding
fluorogenic substrate

Incubate at 37°C

Measure fluorescence intensity
(e.g., Ex/Em = 360/465 nm)

Calculate % inhibition and
determine IC50 value

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1673070?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for determining in vitro FAAH inhibition.

Detailed Steps:

Reagent Preparation: Prepare serial dilutions of JNJ-42165279 in a suitable solvent (e.g.,

DMSO) and then dilute into the assay buffer. Prepare the FAAH enzyme solution

(recombinant human or rat) in assay buffer. Prepare the fluorogenic substrate solution (e.g.,

arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).

Enzyme-Inhibitor Pre-incubation: In a microplate, add the FAAH enzyme solution to wells

containing either the JNJ-42165279 dilutions or vehicle control. Pre-incubate for a specified

time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all

wells.

Reaction Incubation: Incubate the plate at 37°C for a defined period.

Fluorescence Measurement: Measure the fluorescence generated by the product (e.g., 7-

amino-4-methylcoumarin - AMC) using a plate reader with appropriate excitation and

emission wavelengths (e.g., Ex/Em = 360/465 nm).

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of JNJ-

42165279 relative to the vehicle control. Plot the percent inhibition against the log

concentration of the inhibitor and fit the data to a four-parameter logistic equation to

determine the IC50 value.

Leukocyte FAAH Activity Assay (from Clinical Trials)
This protocol describes the measurement of FAAH activity in peripheral blood mononuclear

cells (PBMCs) as a pharmacodynamic biomarker.

Detailed Steps:

Blood Collection and PBMC Isolation: Collect whole blood from subjects in tubes containing

an anticoagulant (e.g., heparin). Isolate PBMCs using density gradient centrifugation (e.g.,

with Ficoll-Paque).
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Cell Lysis: Resuspend the isolated PBMCs in a lysis buffer and homogenize to release the

intracellular contents, including the FAAH enzyme.

Protein Quantification: Determine the total protein concentration of the cell lysate using a

standard method (e.g., BCA assay) for normalization of FAAH activity.

FAAH Activity Measurement: Perform a fluorometric or radiometric assay on the cell lysate,

similar to the in vitro assay described above, using a known amount of total protein per

reaction.

Data Analysis: Express FAAH activity as the rate of product formation per unit of time per

milligram of protein (e.g., pmol/min/mg protein). Calculate the percentage of remaining FAAH

activity at post-dose time points relative to the pre-dose baseline.

Brain FAAH Occupancy Measurement by PET (from
Clinical Trials)
This protocol outlines the procedure for determining the in-brain occupancy of FAAH by JNJ-

42165279 using Positron Emission Tomography (PET) with the radiotracer [11C]MK-3168.
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Perform baseline PET scan
with [11C]MK-3168

Administer single or multiple doses
of JNJ-42165279

Perform post-dose PET scan
with [11C]MK-3168 at
specified time points

Acquire dynamic PET data

Apply kinetic modeling to PET data
to determine binding potential (BPnd)

Calculate FAAH occupancy as the
percent change in BPnd from baseline

Click to download full resolution via product page

Caption: Workflow for determining brain FAAH occupancy using PET.

Detailed Steps:

Subject Preparation: Screen healthy volunteers for eligibility.

Baseline PET Scan: On the first day of the study, perform a baseline PET scan. This involves

the intravenous injection of the radiotracer [11C]MK-3168, followed by dynamic brain

imaging for a specified duration (e.g., 90 minutes).
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Drug Administration: Administer a single oral dose of JNJ-42165279 or placebo. For multiple-

dose studies, subjects receive daily doses for a defined period.

Post-Dose PET Scan: At a specified time after JNJ-42165279 administration (e.g., at the

time of expected peak plasma concentration or at trough), perform a second PET scan with

[11C]MK-3168.

Image Acquisition and Analysis: Reconstruct the dynamic PET data. Co-register the PET

images with an anatomical MRI scan for region-of-interest (ROI) analysis.

Kinetic Modeling: Apply a suitable kinetic model (e.g., a two-tissue compartment model) to

the time-activity curves for each ROI to estimate the non-displaceable binding potential

(BPND) of [11C]MK-3168 at baseline and post-dose.

Occupancy Calculation: Calculate the FAAH occupancy in each brain region using the

following formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline]

x 100

Conclusion
JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in

both preclinical models and human subjects. It effectively and dose-dependently inhibits FAAH

in the brain and periphery, leading to a significant elevation of endogenous fatty acid amides.

While preclinical studies showed promise in a model of neuropathic pain, clinical trials in social

anxiety disorder and autism spectrum disorder have yielded mixed results, with some evidence

of anxiolytic effects but failure to meet primary endpoints in larger studies. The extensive

pharmacokinetic, pharmacodynamic, and brain occupancy data available for JNJ-42165279

make it a valuable tool for further neuroscience research into the role of the endocannabinoid

system in health and disease. Further investigation may be warranted to explore its potential in

other psychiatric and neurological conditions, possibly with optimized dosing strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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